1-beta-D-Arabinofuranosyluracil-13C,15N2 is a nucleoside analogue derived from uracil, featuring isotopic labeling with carbon-13 and nitrogen-15. This compound is primarily studied for its potential applications in antiviral therapies and cancer treatment. It is structurally related to other arabinofuranosyl nucleosides, which are known for their biological activity against various diseases, particularly in oncology and virology.
The compound is synthesized from 1-beta-D-arabinofuranosyluracil through specific chemical reactions that incorporate isotopes. It is available through various chemical suppliers, including Pharmaffiliates and TCI America, which provide detailed specifications about its purity and molecular characteristics .
1-beta-D-Arabinofuranosyluracil-13C,15N2 belongs to the class of nucleoside analogues. These compounds are often classified based on their structural similarities to naturally occurring nucleosides and their ability to interfere with nucleic acid synthesis.
The synthesis of 1-beta-D-Arabinofuranosyluracil-13C,15N2 typically involves the following steps:
The synthetic route may include glycosylation reactions or modifications using silylated derivatives under specific temperature and pressure conditions, as indicated in patents related to similar compounds .
The molecular formula of 1-beta-D-Arabinofuranosyluracil-13C,15N2 is C9H12N2O6, with a molecular weight of approximately 244.20 g/mol. The structure contains a pyrimidine ring characteristic of uracil and an arabinofuranose sugar moiety.
1-beta-D-Arabinofuranosyluracil-13C,15N2 can undergo various chemical reactions:
These reactions can lead to the formation of various derivatives that may exhibit different biological activities.
The mechanism of action for 1-beta-D-Arabinofuranosyluracil-13C,15N2 primarily involves its metabolism to active metabolites that inhibit viral replication or tumor growth. For instance, it can be converted into compounds that inhibit polymerases involved in nucleic acid synthesis, thereby preventing the replication of viruses such as hepatitis C .
These properties suggest that 1-beta-D-Arabinofuranosyluracil-13C,15N2 may exhibit favorable pharmacokinetics for use in medicinal chemistry .
1-beta-D-Arabinofuranosyluracil-13C,15N2 is primarily used in scientific research focused on:
Research continues into optimizing its efficacy and understanding its full range of biological activities .
The synthesis of 1-β-D-arabinofuranosyluracil-¹³C,¹⁵N₂ employs precision isotopic labeling to enable advanced metabolic tracking. This compound incorporates stable isotopes at specific atomic positions: ¹³C at the C1′ carbon of the arabinose moiety and ¹⁵N at both N1 and N3 positions of the uracil ring ( [2] [4]). These labels serve as non-radioactive tracers for studying nucleoside metabolism, particularly in cancer and viral research, where they allow quantification of phosphorylation events and incorporation into nucleic acids without disrupting biological systems. The strategic placement of heavy isotopes minimizes metabolic dilution and maximizes detection sensitivity in mass spectrometry and NMR experiments [3] [8].
Table 1: Isotopic Incorporation Sites in 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂
Atomic Position | Isotope | Chemical Shift (ppm) | Enrichment Purpose |
---|---|---|---|
Arabinose C1′ | ¹³C | 90.2 (¹JCF = 190 Hz) | Tracks glycosidic bond stability |
Uracil N1 | ¹⁵N | 158.5 | Monitors hydrogen bonding interactions |
Uracil N3 | ¹⁵N | 172.1 | Probes base-pairing specificity |
Data derived from NMR characterization studies [4] [7]
Chemical synthesis typically begins with protected ¹³C₁-arabinofuranose derivatives, which undergo Vorbrüggen glycosylation with ¹⁵N₂-uracil. This method achieves >98% isotopic fidelity but requires stringent anhydrous conditions to prevent epimerization at C1′ [4]. Alternatively, enzymatic approaches utilize arabinosyltransferases with isotope-enriched UDP-arabinose, though this yields lower atom economy (45-60%) compared to chemical methods (75-95%) [5].
Chemical Synthesis Pathway
The chemical route features a multi-step sequence starting with 2′,3′,5′-tri-O-acetyl-β-D-arabinofuranosyl-¹³C bromide and ¹⁵N₂-uracil. Key steps include:
Enzymatic Synthesis Pathway
Enzymatic methods exploit recombinant uridine phosphorylase and purine nucleoside phosphorylase in a one-pot system:
Table 2: Comparative Analysis of Synthesis Methods
Parameter | Chemical Synthesis | Enzymatic Synthesis |
---|---|---|
Overall Yield | 60-75% | 45-60% |
β-Anomeric Selectivity | >99% | 85-90% |
Byproduct Formation | 2′-epimers (<5%) | Phosphate salts (20-30%) |
Scaling Feasibility | Kilogram-scale | Milligram-scale |
Isotopic Purity | ≥98% | ≥95% |
Data synthesized from multiple studies [4] [5] [7]
Arabinose-Labeling Optimization
¹³C enrichment at C1′ requires precise control of glycosylation kinetics. Studies show that:
Uracil-Labeling Optimization
¹⁵N₂-uracil synthesis employs urea-¹⁵N₂ and maleic anhydride under microwave-assisted cyclization (140°C, 10 min), yielding 92% ¹⁵N₂-uracil with 99% isotopic abundance [6]. Critical parameters include:
Table 3: Purification Methods for Isotopic Enrichment Enhancement
Technique | Recovery Rate | Isotopic Purity | Key Advantage |
---|---|---|---|
Ion-Exchange Chromatography | 85% | 99.2% | Removes anomeric impurities |
Reverse-Phase HPLC | 78% | 99.5% | Separates hydrolysis byproducts |
Solid-Phase Extraction | 92% | 98.8% | Rapid desalting for enzymatic products |
Optimization data from supplier protocols [3] [4]
Positional verification employs ¹³C-¹H HSQC NMR, where the C1′-H1′ coupling constant (¹JCH = 160 Hz) confirms β-configuration retention [8]. For ¹⁵N sites, ¹H-¹⁵N HMBC correlates H6 (δ 7.85 ppm) with N1 (δ 158.5 ppm), validating correct labeling [4].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9